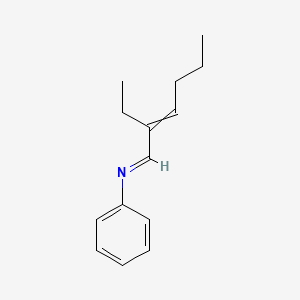
2,2-Dichloropentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloropentane is an organic compound with the molecular formula C5H10Cl2. It is a chlorinated hydrocarbon, specifically a dichlorinated derivative of pentane. The compound is characterized by the presence of two chlorine atoms attached to the second carbon atom in the pentane chain. This structural arrangement imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
2,2-Dichloropentane can be synthesized through the chlorination of pentane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of hydrogen atoms with chlorine atoms on the pentane molecule. The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Catalyst: Ultraviolet light or radical initiators such as benzoyl peroxide.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where pentane and chlorine gas are introduced, and the reaction is carried out under controlled conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2,2-Dichloropentane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Dehydrochlorination can occur, leading to the formation of alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Strong bases such as potassium tert-butoxide (KOtBu) in an aprotic solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of alcohols, amines, or other substituted hydrocarbons.
Elimination: Formation of pentenes or other alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of pentane or other reduced hydrocarbons.
科学研究应用
2,2-Dichloropentane has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.
Industry: Utilized in the production of specialty chemicals, solvents, and as an intermediate in the synthesis of agrochemicals and polymers.
作用机制
The mechanism of action of 2,2-Dichloropentane involves its interaction with various molecular targets and pathways. The compound can undergo metabolic activation in biological systems, leading to the formation of reactive intermediates that can interact with cellular macromolecules such as DNA, proteins, and lipids. These interactions can result in various biological effects, including cytotoxicity, mutagenicity, and enzyme inhibition.
相似化合物的比较
2,2-Dichloropentane can be compared with other similar compounds such as:
1,5-Dichloropentane: A dichlorinated derivative with chlorine atoms at the terminal positions.
2,2-Dichlorobutane: A similar structure with a shorter carbon chain.
2,2-Dichloropropane: An even shorter chain with similar chlorination.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and physical properties compared to its analogs. The presence of two chlorine atoms on the same carbon atom makes it a valuable compound for studying the effects of geminal dichlorination on chemical and biological systems.
属性
CAS 编号 |
34887-14-4 |
|---|---|
分子式 |
C5H10Cl2 |
分子量 |
141.04 g/mol |
IUPAC 名称 |
2,2-dichloropentane |
InChI |
InChI=1S/C5H10Cl2/c1-3-4-5(2,6)7/h3-4H2,1-2H3 |
InChI 键 |
MNXVHBFCELLVBA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(3,6-Dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14692850.png)
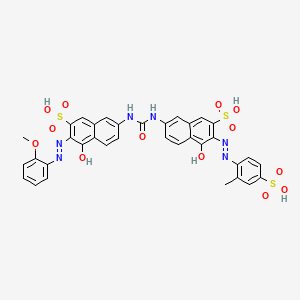
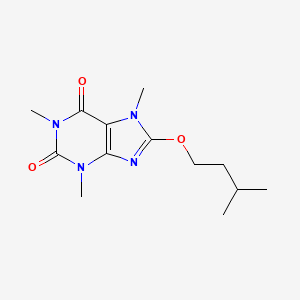
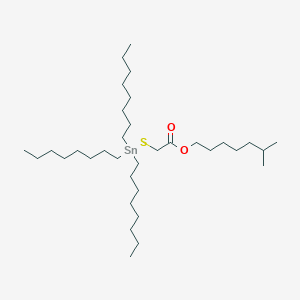
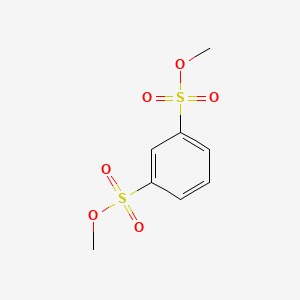

phosphanium bromide](/img/structure/B14692895.png)
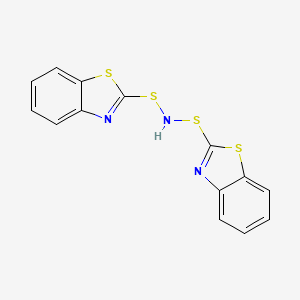
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-4-carboxamide](/img/structure/B14692910.png)

![1H,9H-Cyclopenta[2,3]pyrido[2,1-a][1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14692923.png)
